N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide
Overview
Description
This compound belongs to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The crystal structure of the potential active N- [2- (6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been determined from single crystal X-ray diffraction data . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring .Chemical Reactions Analysis
A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Physical and Chemical Properties Analysis
The product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound (2) in 70% yield . The melting point is 246 °C .Mechanism of Action
Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The single-stranded DNA bind to the overacted PARP and break it to poly (ADP-ribose), which destroys mitochondria and releases apoptosis-inducing factor .
Safety and Hazards
The major drawback of NSAIDs is their gastric ulcer formation due to gastric irritation . It has been noted that the compounds which are less lipophilic (lower log P values) in nature are more effective against Gram-negative microorganism, on the other hand, these compounds are less effective against Gram-positive microorganism .
Future Directions
Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odor like vanilla beans and their hydroxy position at 7 has importance in biosynthesis . Therefore, we used TBTU as a coupling reagent for efficient and facile synthesis of substituted-N- (5- ((7- methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide with good yields up to 95% in mild reaction conditions .
Properties
IUPAC Name |
N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-36-26-12-10-18(21-15-19-7-3-4-8-25(19)37-28(21)33)16-22(26)29-27(32)20-9-11-23(24(17-20)31(34)35)30-13-5-2-6-14-30/h3-4,7-12,15-17H,2,5-6,13-14H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYKUQRXWSLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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